molecular formula C29H28N4O3 B11320776 N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide

N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide

Cat. No.: B11320776
M. Wt: 480.6 g/mol
InChI Key: IXNBPLXGUWOEKO-UHFFFAOYSA-N
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Description

N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide is a complex organic compound that features both indole and quinoxaline moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide typically involves multiple steps, including the formation of the indole and quinoxaline rings, followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroindole derivatives .

Mechanism of Action

The mechanism of action of N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline moieties are known to bind to various biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Properties

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-oxoquinoxalin-2-yl]-N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C29H28N4O3/c1-19-10-4-5-12-23(19)18-32(21(3)34)27-29(36)33(26-15-9-7-13-24(26)30-27)20(2)28(35)31-17-16-22-11-6-8-14-25(22)31/h4-15,20H,16-18H2,1-3H3

InChI Key

IXNBPLXGUWOEKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)C(C)C(=O)N4CCC5=CC=CC=C54)C(=O)C

Origin of Product

United States

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